

Pharmacokinetic Data of Chloramphenicol Succinate

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Compound Focus: Chloramphenicol succinate

CAS No.: 3544-94-3

Cat. No.: S523468

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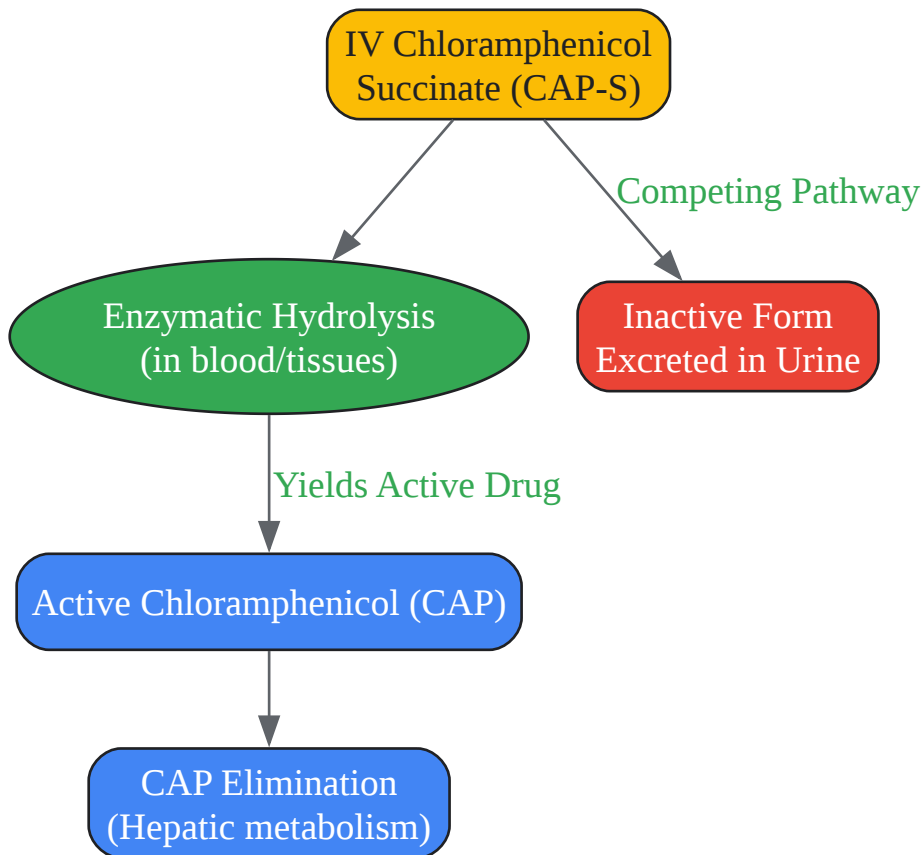
The table below summarizes the quantitative data on the elimination of **Chloramphenicol Succinate** (CAP-S) and the resulting active drug, Chloramphenicol (CAP), from key human studies.

| Patient Population | CAP-S Half-Life (mean) | CAP Half-Life (mean) | Bioavailability of CAP | Renal Clearance of CAP-S | Study Details |
|--|---|---|---|--|---|
| Infants & Children (3 days - 16 yrs) [1] | Biexponential decline: Initial: 0.7 h ; Subsequent: 2.2 h | 5.1 h (range: 1.7 - 12.0 h), inversely correlated with age | Reduced; a mean of 33% of the dose was excreted unchanged in urine, making it inactive | 259.5 ml/min/1.73 m² (indicating active tubular secretion) | <i>J Pediatr.</i> 1981; 45 patients; IV administration |
| Premature Infants [2] | Not specified | 10.08 h | 0.93 (93%) | 0.78 ml/min/kg | <i>Dev Pharmacol Ther.</i> 1983; 5 patients; steady-state IV administration |
| Full-term Infants [2] | Not specified | 3.48 h | 0.71 (71%) | 4.11 ml/min/kg | <i>Dev Pharmacol Ther.</i> 1983; 8 patients; |

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|----------------------|------------------------|----------------------|------------------------|--------------------------|--|
| | | | | | steady-state IV administration |
| Children (Older) [2] | Not specified | 4.86 h | 0.64 (64%) | 7.31 ml/min/kg | Dev Pharmacol Ther. 1983; 4 patients; steady-state IV administration |

Metabolic Pathway and Key Mechanisms

The following diagram illustrates the metabolic fate of intravenously administered **Chloramphenicol Succinate (CAP-S)** in the body, which explains the variable bioavailability data in the table above.



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*Figure 1: The metabolic pathway of intravenously administered **Chloramphenicol Succinate**. The core mechanism is the competitive hydrolysis of the prodrug CAP-S into active Chloramphenicol. A significant competing pathway is the renal excretion of unchanged CAP-S, which is directly influenced by mature tubular secretion function and reduces the amount of prodrug available for activation [1] [2].*

Analytical Methodologies

The search results reference High-Performance Liquid Chromatography (HPLC) as a primary method for quantifying CAP and CAP-S in biological samples like serum or plasma [3] [4] [5].

- **Technique:** Reverse-Phase (RP) HPLC is used, often with a **C18 column** as the stationary phase [3] [5].
- **Mobile Phase:** Typically a mixture of **acetonitrile** and an aqueous buffer (e.g., acetate or phosphate). For mass spectrometry compatibility, **formic acid** can replace phosphoric acid [3].
- **Sample Preparation:** Involves a liquid-liquid extraction step. One protocol uses **ethyl acetate** to extract CAP from a small serum volume (0.1 ml) containing an internal standard [5].
- **Detection:** Ultraviolet (UV) absorption detection at a wavelength of **270 nm** is common [5].

Critical Considerations for Researchers

- **Age-Dependent Kinetics:** Renal function maturation dramatically impacts CAP-S disposition. Premature infants have low renal clearance of CAP-S, leading to higher prodrug availability for conversion and consequently longer CAP half-lives and higher bioavailability [2]. Dosing regimens must account for patient age.
- **Therapeutic Drug Monitoring (TDM):** Due to variable hydrolysis and elimination, there is a **poor correlation between the administered dose and the resulting active Chloramphenicol serum concentration** [1]. TDM is critical to ensure efficacy and avoid toxicity, especially the dose-dependent bone marrow suppression and the rare but fatal aplastic anemia [6].

The data from these older studies remain foundational. For contemporary drug development, you would need to supplement this with a comprehensive review of current literature and regulatory guidelines.

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